Pyrrolo(3,4-c)pyrrole-2,5(1H,4H)-dicarboxylic acid, 3,6-bis(4-chlorophenyl)-1,4-dioxo-, bis(1,1-dimethylpropyl) ester
Description
The compound Pyrrolo(3,4-c)pyrrole-2,5(1H,4H)-dicarboxylic acid, 3,6-bis(4-chlorophenyl)-1,4-dioxo-, bis(1,1-dimethylpropyl) ester is a pyrrolopyrrole derivative characterized by a fused bicyclic core structure with two 4-chlorophenyl substituents at the 3,6-positions and bulky bis(1,1-dimethylpropyl) ester groups at the 2,5-positions. This structural configuration confers unique electronic and steric properties, making it relevant for applications in materials science, particularly as a functional dye or organic semiconductor. The 4-chlorophenyl groups enhance electron-withdrawing effects, while the neopentyl (1,1-dimethylpropyl) esters improve solubility in nonpolar solvents .
Properties
CAS No. |
209129-65-7 |
|---|---|
Molecular Formula |
C30H30Cl2N2O6 |
Molecular Weight |
585.5 g/mol |
IUPAC Name |
bis(2-methylbutan-2-yl) 1,4-bis(4-chlorophenyl)-3,6-dioxopyrrolo[3,4-c]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C30H30Cl2N2O6/c1-7-29(3,4)39-27(37)33-23(17-9-13-19(31)14-10-17)21-22(25(33)35)24(18-11-15-20(32)16-12-18)34(26(21)36)28(38)40-30(5,6)8-2/h9-16H,7-8H2,1-6H3 |
InChI Key |
SEDXGGQZJPEEFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)CC)C3=CC=C(C=C3)Cl)C1=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
Pyrrolo(3,4-c)pyrrole-2,5(1H,4H)-dicarboxylic acid, 3,6-bis(4-chlorophenyl)-1,4-dioxo-, bis(1,1-dimethylpropyl) ester is a complex organic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C30H30Cl2N2O6
- CAS Number : 209129-65-7
- Molecular Weight : 570.48 g/mol
The compound features a pyrrolo[3,4-c]pyrrole core structure with multiple functional groups that enhance its chemical reactivity and biological activity. The presence of chlorophenyl substituents contributes to its electronic properties, making it a candidate for various applications in organic electronics and pharmaceuticals.
Biological Activities
Research indicates that derivatives of pyrrolo[3,4-c]pyrrole exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that pyrrolo[3,4-c]pyrrole derivatives can inhibit the growth of various cancer cell lines. For instance, specific derivatives demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
- Antimicrobial Properties : Some derivatives have been evaluated for their antimycobacterial activity. Compounds showed effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating strong potential for treatment .
- Antiviral Activity : Research on pyrrolo[3,4-c]pyrrole derivatives has also highlighted their antiviral properties. Certain compounds exhibited moderate activity against HIV-1 replication .
Synthesis Methods
The synthesis of pyrrolo(3,4-c)pyrrole derivatives typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing various aldehydes and ketones to form the pyrrole structure.
- Esterification : Converting carboxylic acids into esters to enhance solubility and bioavailability.
- Functional Group Modification : Introducing halogenated phenyl groups to modify electronic properties.
Case Study 1: Anticancer Activity
A study by Kalai et al. synthesized a derivative of pyrrolo[3,4-c]pyrrole and assessed its cytotoxicity against ovarian and breast cancer cell lines. The results indicated significant anticancer potential with an IC50 value indicating effective inhibition at low concentrations .
Case Study 2: Antimycobacterial Activity
In another investigation, pyrrolo[3,4-c]pyrrole derivatives were tested against Mycobacterium tuberculosis. The study revealed that specific compounds exhibited MIC values lower than 0.15 µM, demonstrating promising results for potential therapeutic applications in treating tuberculosis .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole | Contains bromophenyl groups | Enhanced reactivity due to bromine's electronegativity |
| Pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives | Hydroxamic acid functionality | Potential for metal chelation and enzyme inhibition |
| Chromeno[3,4-c]pyrroles | Different heterocyclic framework | Exhibits distinct biological activities related to chromene structures |
This comparative analysis highlights the structural diversity among pyrrolo[3,4-c]pyrrole derivatives and their potential versatility in both chemical reactivity and biological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyrrole derivatives vary in substituents and ester groups, significantly altering their physicochemical properties. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrrolo[3,4-c]pyrrole Derivatives
Key Findings :
Substituent Effects :
- Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-bromophenyl) stabilize the LUMO energy level, enhancing n-type semiconductor behavior. Chlorine offers a balance between electronegativity and molecular weight, whereas bromine increases polarizability but adds bulk .
- Aromatic vs. Heteroaromatic Substituents : Thiophen-2-yl groups extend conjugation, shifting absorption maxima to longer wavelengths (~500 nm) compared to phenyl-substituted analogs (~450 nm) .
Ester Group Influence: Neopentyl vs. tert-Butyl Esters: Neopentyl esters (bis(1,1-dimethylpropyl)) introduce greater steric bulk than tert-butyl groups, reducing crystallinity but improving solubility in nonpolar solvents like toluene . Alkyl vs. Aromatic Esters: Diethyl esters (e.g., in 4-bromophenyl analog) lower thermal stability (decomposition ~200°C) compared to tert-butyl esters (>250°C) .
Applications: Thiophene-substituted derivatives are prioritized in organic photovoltaics due to broad absorption .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
